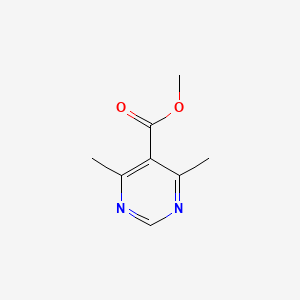

Methyl 4,6-dimethylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)6(2)10-4-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSPXEYSNDFEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652414 | |

| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832090-44-5 | |

| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines a reliable and adaptable two-step synthetic pathway, commencing with the formation of the intermediate, 4,6-dimethylpyrimidine-5-carboxylic acid, followed by its esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The synthesis of pyrimidine derivatives is of significant interest due to their wide range of biological activities, including applications as bactericidal, fungicidal, analgesic, anti-inflammatory, and antitumor agents.[1]

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and natural products. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry research. This compound, in particular, serves as a valuable intermediate in the preparation of more complex molecules, including potent enzyme inhibitors and antimicrobial agents. Its functional groups—the pyrimidine core, the methyl substituents, and the methyl carboxylate—offer multiple points for further chemical modification, making it a versatile synthon for library synthesis and lead optimization campaigns. This guide will focus on a robust and well-documented synthetic approach to this important compound.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid. This key intermediate is prepared via a condensation reaction between a β-dicarbonyl compound and an amidine source.

-

Step 2: Esterification. The resulting carboxylic acid is then esterified to yield the desired methyl ester.

This approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

The formation of the pyrimidine ring is a classic example of a condensation reaction. In this synthesis, a β-dicarbonyl compound, such as a dialkyl malonate or an acetoacetate derivative, reacts with an amidine. For the synthesis of 4,6-dimethylpyrimidine-5-carboxylic acid, the reaction of ethyl diacetoacetate with formamidinium acetate in the presence of a base is a common and effective method.[2]

Reaction Mechanism

The mechanism proceeds through a series of nucleophilic additions and condensation reactions, ultimately leading to the formation of the stable aromatic pyrimidine ring.

Caption: Simplified reaction mechanism for the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

This protocol is adapted from a similar synthesis of the corresponding ethyl ester.[2]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Ethyl diacetoacetate | 172.18 | 12.50 g | 72.6 mmol |

| Formamidinium acetate | 104.11 | 31.2 g | 300 mmol |

| Sodium | 22.99 | 5.05 g | 220 mmol |

| Anhydrous Ethanol | 46.07 | 0.5 L | - |

| Dichloromethane | 84.93 | 0.4 L | - |

| Saturated Sodium Bicarbonate Solution | - | 0.5 L | - |

| Magnesium Sulfate (anhydrous) | 120.37 | - | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

| Acetone | 58.08 | 100 mL | - |

| Methanol | 32.04 | 100 mL | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (5.05 g, 220 mmol) in small portions to anhydrous ethanol (0.5 L) under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add solid formamidinium acetate (31.2 g, 300 mmol) to the freshly prepared sodium ethoxide solution.

-

Addition of β-Dicarbonyl: To the stirred suspension, add ethyl diacetoacetate (12.50 g, 72.6 mmol).

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane (0.4 L) and a saturated sodium bicarbonate solution (0.5 L).

-

Separate the aqueous layer and extract it three times with dichloromethane (250 mL each).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (0.5 L), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl ester.

-

-

Hydrolysis:

-

To the crude ethyl 4,6-dimethylpyrimidine-5-carboxylate, add a solution of sodium hydroxide (4.0 g, 0.10 mol) in water (70 mL).

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Concentrate the acidified solution to dryness under reduced pressure.

-

-

Purification:

-

To the dried residue, add acetone (100 mL) and stir to dissolve the product, leaving behind insoluble sodium chloride.

-

Filter to remove the sodium chloride and wash the solid with methanol (100 mL).

-

Concentrate the combined filtrate to dryness to yield 4,6-dimethylpyrimidine-5-carboxylic acid. A yield of approximately 92% for the hydrolysis step has been reported.[3]

-

Part 2: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid with methanol. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Notes |

| 4,6-Dimethylpyrimidine-5-carboxylic acid | 152.15 | 8.5 g | From previous step |

| Methanol | 32.04 | 100 mL | Anhydrous |

| Sulfuric Acid (concentrated) | 98.08 | 1-2 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |

| Dichloromethane | 84.93 | 100 mL | For extraction |

| Magnesium Sulfate (anhydrous) | 120.37 | - | For drying |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dimethylpyrimidine-5-carboxylic acid (8.5 g) in anhydrous methanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1-2 mL) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.9 (s, 1H, pyrimidine-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 6H, 2 x CH₃). (Note: Expected chemical shifts, actual values may vary).

-

Mass Spectrometry (EI): m/z 166.18 [M]⁺.

Trustworthiness and Self-Validation

The described two-step synthesis provides a self-validating protocol. The isolation and characterization of the intermediate, 4,6-dimethylpyrimidine-5-carboxylic acid, before proceeding to the esterification step ensures that the final product is derived from a well-defined precursor. The purity of the intermediate can be assessed by melting point determination and spectroscopic methods, and any impurities can be removed at this stage, simplifying the final purification. The spectroscopic data of the final product should be consistent with the expected structure, providing definitive confirmation of a successful synthesis.

Conclusion

This technical guide has detailed a reliable and well-precedented two-step synthesis of this compound. By following the outlined experimental protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided framework emphasizes safety, purity, and reproducibility, aligning with the rigorous standards of the pharmaceutical industry.

References

An In-Depth Technical Guide to Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its versatile structure allows for diverse functionalization, leading to compounds with a wide array of pharmacological activities. Within this important class of heterocycles, Methyl 4,6-dimethylpyrimidine-5-carboxylate represents a key building block and intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Identity and Core Identifiers

This compound is a distinct chemical entity with the following key identifiers:

| Identifier | Value |

| CAS Number | 832090-44-5 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=C(C)N=CC=N1C |

The structural formula of this compound is depicted below:

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is paramount for its application in research and development.

Table of Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 245.0 °C at 760 mmHg | Inferred from literature |

| Density | 1.14 g/cm³ | Inferred from literature |

| Refractive Index | 1.511 | Inferred from literature |

Spectroscopic Data:

Synthesis and Manufacturing

The synthesis of this compound can be logically approached through the esterification of its corresponding carboxylic acid, 4,6-dimethylpyrimidine-5-carboxylic acid (CAS 157335-93-8).

Conceptual Synthesis Workflow

The following diagram illustrates a probable synthetic pathway:

Caption: A plausible multi-step synthesis route to the target compound.

Experimental Protocol: Saponification of the Ethyl Ester Precursor

A common laboratory-scale synthesis of the precursor, 4,6-dimethylpyrimidine-5-carboxylic acid, involves the hydrolysis of its ethyl ester.[2]

Materials:

-

Ethyl 4,6-dimethylpyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Acetone

-

Methanol

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Dissolve Ethyl 4,6-dimethylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction completion using an appropriate method (e.g., TLC).

-

Acidify the reaction solution with concentrated hydrochloric acid.

-

Concentrate the solution to dryness.

-

Add acetone to the dried residue and remove the insoluble sodium chloride by filtration.

-

Wash the solid with methanol.

-

Concentrate the filtrate to dryness.

-

Wash the resulting residue with acetonitrile to yield the 4,6-dimethylpyrimidine-5-carboxylic acid product.[2]

The subsequent esterification to the methyl ester would typically involve refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification).

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural precursor, 4,6-dimethylpyrimidine-5-carboxylic acid, is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3]

Potential Roles:

-

Pharmaceutical Intermediate: The pyrimidine core is a prevalent motif in a vast number of approved drugs. This compound's carboxylic acid precursor is used in the preparation of macrocyclic broad-spectrum antibiotics.[2] The methyl ester derivative serves as a protected or activated form of the carboxylic acid, making it a useful building block for more complex molecular architectures. Pyrimidine derivatives, in general, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

-

Agrochemical Synthesis: Structurally related pyrimidine compounds are utilized in the development of herbicides and pesticides.[3] The specific substitution pattern of this compound could be explored for the generation of novel agrochemicals.

-

Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it could be a valuable fragment for screening against various biological targets in fragment-based drug discovery campaigns.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as an intermediate and building block in both pharmaceutical and agrochemical research. Its well-defined structure and reactivity, derived from the versatile pyrimidine core, make it an attractive starting point for the synthesis of more complex and potentially bioactive molecules. While further research is needed to fully elucidate its specific biological activities and applications, this guide provides a solid foundation of its known properties and logical synthetic routes. As the demand for novel therapeutics and advanced agricultural solutions continues to grow, the importance of such versatile chemical scaffolds will undoubtedly increase.

References

- 1. This compound(832090-44-5) 1H NMR [m.chemicalbook.com]

- 2. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

- 3. Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4,6-dimethylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation, ensuring scientific integrity and trustworthiness.

While publicly available, experimentally-derived spectra for this specific molecule are not readily found in the surveyed scientific literature, this guide will present a comprehensive analysis based on predicted data and a thorough examination of closely related, structurally analogous compounds. This approach provides a robust framework for researchers working with this or similar pyrimidine derivatives.

Molecular Structure and Key Features

This compound possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with two methyl groups at positions 4 and 6, and a methyl carboxylate group at position 5. The presence of the electron-withdrawing nitrogen atoms and the ester functionality, along with the electron-donating methyl groups, creates a unique electronic environment that is reflected in its spectroscopic properties.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H2 (pyrimidine ring) |

| ~3.8 | Singlet | 3H | -OCH₃ (ester) |

| ~2.6 | Singlet | 6H | -CH₃ (at C4 and C6) |

Interpretation and Rationale:

-

Pyrimidine Proton (H2): The proton at the C2 position of the pyrimidine ring is expected to be the most deshielded due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. This results in a predicted chemical shift in the downfield region of the spectrum, around 8.9 ppm. This is consistent with data from related pyrimidine structures.

-

Ester Methyl Protons: The protons of the methyl group in the ester functionality (-COOCH₃) are deshielded by the adjacent oxygen atom. Their signal is anticipated to appear as a singlet around 3.8 ppm.

-

Ring Methyl Protons: The two methyl groups at positions C4 and C6 are chemically equivalent due to the symmetry of the molecule. Their protons are expected to produce a single, sharp signal with an integration of 6H. The predicted chemical shift of around 2.6 ppm is characteristic of methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~165 | C4 and C6 (pyrimidine ring) |

| ~157 | C2 (pyrimidine ring) |

| ~120 | C5 (pyrimidine ring) |

| ~52 | -OCH₃ (ester) |

| ~24 | -CH₃ (at C4 and C6) |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and is expected to resonate at the lowest field, around 168 ppm.

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbons C4 and C6, bonded to the methyl groups, are predicted to be in a similar chemical environment and may appear as a single peak around 165 ppm. The C2 carbon, situated between the two nitrogen atoms, is also significantly deshielded and is predicted to appear around 157 ppm. The C5 carbon, bearing the ester group, is expected at a higher field, around 120 ppm.

-

Methyl Carbons: The methyl carbon of the ester group is predicted to resonate around 52 ppm, while the carbons of the two equivalent methyl groups on the ring are expected at a higher field, around 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic -CH₃) |

| ~1725 | Strong | C=O stretching (ester) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (ester) |

Interpretation and Rationale:

-

C-H Stretching: A weak absorption around 3050 cm⁻¹ is expected for the C-H stretch of the pyrimidine ring. The C-H stretching vibrations of the methyl groups will appear as medium intensity bands around 2950 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic signal in the IR spectrum and is indicative of the C=O stretching vibration of the ester functional group.

-

Pyrimidine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to give rise to a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band around 1250 cm⁻¹ is anticipated for the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at m/z = 166.

-

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of the methoxy group from the ester, the entire ester group, and fragmentation of the pyrimidine ring.

Figure 2: Predicted Mass Spectral Fragmentation of this compound.

Interpretation of Fragmentation:

-

Loss of Methoxy Radical (m/z 135): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a fragment ion at m/z 135.

-

Loss of Carbomethoxy Radical (m/z 107): The loss of the entire methyl carboxylate radical (•COOCH₃) would lead to the pyrimidine cation at m/z 107.

-

Loss of a Methyl Radical (m/z 151): Loss of a methyl radical from one of the ring methyl groups would result in a fragment ion at m/z 151.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Workflow Diagram:

Figure 3: General Workflow for NMR Sample Preparation and Analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., Tetramethylsilane - TMS).

FT-IR Spectroscopy

Workflow Diagram:

Figure 4: General Workflow for FT-IR Sample Preparation and Analysis.

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Mass Spectrometry

Workflow Diagram:

Figure 5: General Workflow for Mass Spectrometry Analysis.

Step-by-Step Protocol (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The provided analysis of NMR, IR, and MS data offers a roadmap for the structural verification and characterization of this and related pyrimidine derivatives, facilitating advancements in drug discovery and materials science.

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4,6-dimethylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Structural Landscape of a Key Pyrimidine Derivative

Methyl 4,6-dimethylpyrimidine-5-carboxylate, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The arrangement of its constituent atoms in three-dimensional space—its molecular structure and conformation—is intrinsically linked to its physicochemical properties and, consequently, its potential applications. While direct crystallographic data for this specific molecule is not publicly available, a comprehensive understanding of its structure can be extrapolated from established principles of organic chemistry, spectroscopic data, and comparative analysis with structurally related compounds. This guide provides a detailed theoretical and practical framework for understanding the molecular architecture of this compound.

Molecular Structure: A Blueprint of Connectivity

The foundational aspect of understanding any molecule is its structural formula, which dictates the connectivity of its atoms. This compound possesses the molecular formula C₈H₁₀N₂O₂.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Pyrimidine ring |

| Substituents | - Two methyl groups at positions 4 and 6- A methyl carboxylate group at position 5 |

| CAS Number | 832090-44-5 |

| Molecular Weight | 166.18 g/mol |

The pyrimidine ring, a diazine, is an aromatic heterocycle analogous to benzene with two nitrogen atoms at positions 1 and 3. This aromatic character dictates a planar or near-planar geometry for the core ring system.

Conformational Analysis: The Dynamics of Shape

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational bond is that between the pyrimidine ring and the methyl carboxylate group.

The Pyrimidine Core

The pyrimidine ring itself is expected to be largely planar due to its aromaticity. The presence of the two methyl groups at positions 4 and 6 and the methyl carboxylate at position 5 introduces steric considerations.

Orientation of the Methyl Carboxylate Group

The most significant conformational flexibility arises from the rotation of the methyl carboxylate group relative to the plane of the pyrimidine ring. The dihedral angle between the plane of the carboxylate group and the plane of the pyrimidine ring will be a key determinant of the molecule's overall shape.

Computational studies on similar substituted aromatic esters suggest that the lowest energy conformation will likely involve a non-planar arrangement to minimize steric hindrance between the carbonyl oxygen and the adjacent methyl group at position 4 or 6. However, a conformation where the carboxylate group is nearly coplanar with the pyrimidine ring cannot be entirely ruled out, as this would maximize π-orbital overlap, a stabilizing electronic effect. The actual preferred conformation represents a balance between these steric and electronic factors.

Spectroscopic Characterization: Probing the Molecular Structure

While a definitive crystal structure is the gold standard, spectroscopic techniques provide invaluable insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the two dimethyl groups, the methyl protons of the ester, and the aromatic proton on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylate group.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Signals corresponding to the two methyl carbons on the ring, the ester methyl carbon, the quaternary carbons of the pyrimidine ring, the aromatic CH carbon, and the carbonyl carbon of the ester are anticipated. The chemical shift of the carbonyl carbon is particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretch: Bands associated with the C-O single bonds of the ester.

-

C=N and C=C stretches: Absorptions from the pyrimidine ring.

-

C-H stretches: Signals from the methyl groups and the aromatic C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound.

Experimental Protocols: A Practical Approach to Structural Elucidation

For researchers aiming to definitively determine the structure and conformation of this compound or its derivatives, the following experimental workflows are recommended.

Single-Crystal X-ray Diffraction: The Definitive Structure

Obtaining a single crystal suitable for X-ray diffraction is the most direct method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

-

Synthesis and Purification: Synthesize this compound and purify it to a high degree, as impurities can inhibit crystallization.

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Selection and Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Analysis: Analyze the resulting structural model to determine bond lengths, angles, and conformational details.

Computational Chemistry: A Theoretical Insight

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable predictions of the molecular structure and conformational preferences.[2]

Workflow for Computational Analysis

Caption: Workflow for Computational Chemistry.

-

Build Initial Structure: Construct a 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic search to identify low-energy conformers, primarily by rotating the bond connecting the carboxylate group to the pyrimidine ring.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Analysis: Analyze the relative energies of the conformers to predict the most stable conformation.

Conclusion: A Structurally Informed Perspective

The molecular structure and conformation of this compound are governed by the interplay of the aromatic pyrimidine core and its substituents. While a definitive experimental structure is yet to be reported, a robust theoretical model can be constructed based on spectroscopic principles and comparison with related molecules. A planar pyrimidine ring is expected, with the primary conformational flexibility arising from the rotation of the methyl carboxylate group. The precise orientation of this group will be a delicate balance between steric and electronic effects. For drug development professionals and researchers, a thorough understanding of this structural landscape is a critical first step in predicting the molecule's interactions with biological targets and its overall potential as a therapeutic agent or functional material. The experimental and computational workflows outlined in this guide provide a clear path for future investigations to fully elucidate the fascinating molecular architecture of this pyrimidine derivative.

References

literature review on pyrimidine-5-carboxylate derivatives

An In-depth Technical Guide to Pyrimidine-5-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are fundamental components of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to a vast array of therapeutic agents.[4][5]

This guide focuses specifically on the pyrimidine-5-carboxylate moiety, a class of derivatives characterized by a carboxyl group or its ester/amide analogue at the C5 position. This functional group provides a critical handle for molecular interactions and further chemical modification, making these derivatives particularly versatile for developing targeted therapeutics. We will explore the synthetic strategies to access this core, delve into the diverse pharmacological activities exhibited by these compounds, elucidate key structure-activity relationships (SAR), and provide practical experimental protocols for their synthesis and evaluation.

Part 1: Synthetic Methodologies - Constructing the Core

The construction of the pyrimidine-5-carboxylate ring is most commonly achieved through condensation reactions involving a three-carbon (C-C-C) fragment and a nitrogen-containing (N-C-N) fragment.[6] The choice of starting materials and reaction conditions dictates the substitution pattern of the final product.

The Biginelli Reaction and Related Condensations

A classical and widely utilized method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7] This multicomponent reaction provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine core. Variations of this reaction using different 1,3-dicarbonyl compounds and amidine sources are central to building the pyrimidine-5-carboxylate scaffold.

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A more specialized and high-yielding approach allows for direct synthesis of pyrimidines without substitution at the 4-position, which has historically been a challenge.[8] This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[8][9] This stable salt intermediate reacts readily to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields, demonstrating high applicability for a wide range of functional groups.[8]

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyrimidine-5-carboxylate derivatives.

Part 2: A Spectrum of Biological Activities

Pyrimidine-5-carboxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide range of diseases.[4]

Anticancer Activity

This is one of the most extensively studied areas for pyrimidine derivatives.[10][11] The pyrimidine-5-carboxylate and its closely related 5-carbonitrile analogue have yielded potent inhibitors of key oncogenic pathways.

-

VEGFR-2 Inhibition: A series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis required for tumor growth.[12] Several compounds showed potent cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC₅₀ values superior to the standard drug sorafenib.[12]

-

EGFR Inhibition: Other novel pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][13] Notably, some compounds were found to be more active than the EGFR inhibitor erlotinib and showed significant activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, a crucial feature for overcoming drug resistance.[13]

Diagram 2: Simplified VEGFR-2 Inhibition Pathway

Caption: Mechanism of action for pyrimidine derivatives as VEGFR-2 inhibitors.

Table 1: Selected Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9d | VEGFR-2 | HCT-116 (Colon) | 1.14 | [12] |

| 11e | VEGFR-2 | MCF-7 (Breast) | 2.53 | [12] |

| 12b | VEGFR-2 | HCT-116 (Colon) | 1.88 | [12] |

| 11b | EGFRWT | A549 (Lung) | 2.4 | [13] |

| 11b | EGFRT790M | (Kinase Assay) | 4.03 | [13] |

| 15b | EGFRWT | HepG-2 (Liver) | 3.56 | [1][13] |

Antimicrobial and Antiviral Activity

The pyrimidine core is a well-established pharmacophore in antimicrobial agents.[3] Derivatives of pyrimidine-5-carboxylate have been investigated as potential dihydrofolate reductase (DHFR) inhibitors, a key enzyme in microbial folic acid synthesis.[4] Some designed compounds demonstrated more potent activity than the antibiotic Ampicillin against both gram-positive and gram-negative bacteria.[4] Furthermore, the broader pyrimidine class exhibits significant antiviral and anti-HIV properties.[10][14]

Anti-inflammatory Properties

Recent research has uncovered the potential of pyrimidine-5-carboxamide derivatives as novel inhibitors of salt-inducible kinases (SIKs).[15] SIKs are crucial regulators of the inflammatory process, particularly in macrophage transformation. A lead compound, 8h , was developed that not only showed favorable activity and metabolic stability but also significantly increased the expression of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12.[15] This highlights a promising avenue for the treatment of inflammatory bowel disease (IBD).[15]

Other Therapeutic Areas

The versatility of this scaffold extends to other applications:

-

Metabolic Disorders: Pyrimidine-5-carboxamide compounds have been designed as Nicotinamide N-methyltransferase (NNMT) inhibitors for the potential treatment of type 2 diabetes and metabolic syndrome.[16]

-

Pesticides: Due to their high efficacy and broad-spectrum activity, pyrimidine derivatives are actively being developed as new insecticides, herbicides, and fungicides.[17]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For pyrimidine derivatives, the nature and position of substituents on the ring greatly influence their pharmacological effects.[18]

-

Importance of the Carboxylate Group: For inhibitors of dihydroorotate dehydrogenase (DHO-dehase), the carboxylic acid group at the 6-position (structurally related to the 5-carboxylate) was found to be essential for significant enzyme inhibition.[19] Functional groups with similar characteristics, like sulfonamides or tetrazoles, were less effective, indicating the carboxylate is preferred by the enzyme's active site.[19]

-

Influence of Substituents: In anticancer agents targeting EGFR, specific substitutions are key. For instance, in one series of pyrimidine-5-carbonitrile derivatives, a particular benzylidene moiety was found to be crucial for potent activity.[1][12] The addition of different linkers and spacers between the pyrimidine core and other aromatic moieties significantly modulates the inhibitory potency.[12]

-

Steric Hindrance: Studies on DHO-dehase inhibitors revealed a steric limitation at the 5-position of the pyrimidine ring, where substituents larger than a methyl group reduced activity.[19] This suggests a tightly constrained binding pocket near this position.

Part 4: Experimental Protocols

The following represents a generalized, illustrative protocol for the synthesis of a 2-substituted pyrimidine-5-carboxylate, based on established methodologies.[8]

Protocol: Synthesis of Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

This protocol is a conceptual example based on the Biginelli reaction principle.

Objective: To synthesize a model pyrimidine-5-carboxylate derivative via a one-pot cyclocondensation reaction.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

-

TLC plates (silica gel), appropriate solvent system (e.g., Ethyl Acetate/Hexane)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Methodology:

-

Preparation of the Reaction Mixture (Causality: Activation of Reagents):

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL). The ethoxide acts as a base to deprotonate the active methylene compound (ethyl cyanoacetate) and facilitate the initial condensation steps.

-

To this solution, add guanidine hydrochloride (1.0 equivalent). Stir for 15 minutes to allow for the formation of free guanidine base.

-

-

Addition of Carbonyl and Methylene Compounds (Causality: Component Assembly):

-

Sequentially add benzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) to the flask. The order can be critical; adding the aldehyde and active methylene compound to the basic guanidine solution initiates the cascade of condensation reactions.

-

-

Cyclocondensation Reaction (Causality: Ring Formation):

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle.

-

Maintain reflux for 4-6 hours. This provides the necessary activation energy for the cyclization and subsequent dehydration/aromatization steps that form the stable pyrimidine ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Isolation (Causality: Product Purification):

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (300 mL). This precipitates the crude product.

-

Neutralize the solution by adding dilute HCl dropwise until the pH is ~7. This ensures the product is in its neutral form for efficient isolation.

-

Filter the resulting solid precipitate using a Büchner funnel, and wash the solid with cold water to remove inorganic salts and other water-soluble impurities.

-

Dry the crude product in a vacuum oven.

-

-

Purification (Self-Validation):

-

The purity of the crude product must be validated. Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystals. Alternatively, purify the product using silica gel column chromatography.

-

The final, pure product's identity and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis. This self-validating step ensures the correct molecule has been synthesized to the required standard for biological testing.

-

Conclusion and Future Directions

The pyrimidine-5-carboxylate scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory, ensure its continued relevance in medicinal chemistry.[17][20] Future research will likely focus on creating more complex and targeted derivatives through combinatorial chemistry and fragment-based drug design. The exploration of novel biological targets and the use of in silico modeling to predict activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will further accelerate the journey of these versatile compounds from the laboratory to the clinic.[12][15]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. mdpi.com [mdpi.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sjomr.org.in [sjomr.org.in]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

An In-Depth Technical Guide to the Biological Activities of Dimethylpyrimidine Compounds

The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms, represents one of the most vital scaffolds in medicinal chemistry.[1][2] Its presence as an essential constituent of nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in all living matter.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives, including dimethylpyrimidines, a "privileged scaffold" in drug discovery.[3][4] These compounds have been successfully developed into a vast array of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5][6][7]

This guide provides a detailed exploration of the multifaceted biological activities of dimethylpyrimidine compounds. We will move beyond a simple cataloging of effects to delve into the underlying mechanisms of action, present robust quantitative data, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class, grounded in scientific integrity and actionable insights.

Section 1: Potent Anticancer Activity through Targeted Kinase Inhibition and Apoptosis Induction

The deregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3][8] Dimethylpyrimidine derivatives have emerged as highly effective kinase inhibitors, owing to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors in the enzyme's active site.[3][9]

Core Mechanism: Interruption of Oncogenic Signaling Cascades

Dimethylpyrimidine compounds exert their anticancer effects through several well-defined mechanisms, primarily centered on the inhibition of key kinases that regulate cell cycle progression and survival.

-

Inhibition of Cell Cycle Kinases: Many derivatives show potent inhibitory activity against kinases crucial for cell division, such as Aurora kinases (AURK) and Polo-like kinases (PLK).[9] For instance, compounds like Alisertib (MLN8237) and Barasertib (AZD1152), which feature a core pyrimidine scaffold, are potent Aurora kinase inhibitors.[9] By blocking these kinases, the compounds disrupt mitosis, leading to cell cycle arrest and, ultimately, apoptosis.[10]

-

Targeting Growth Factor Receptor Tyrosine Kinases (RTKs): Certain 2,4-diaryl pyrimidine derivatives have been specifically designed to inhibit the Epidermal Growth Factor Receptor (EGFR), including mutant forms common in non-small cell lung cancer.[11] This blockade shuts down downstream signaling pathways that drive tumor proliferation and survival.[11]

-

Induction of Apoptosis: Beyond cell cycle arrest, many dimethylpyrimidine compounds directly trigger programmed cell death. Treatment of cancer cell lines like A549 (lung cancer) and CCRF-CEM (leukemia) with novel pyrimidine-hydrazone hybrids has been shown to significantly increase the population of apoptotic cells.[12][13] Some derivatives can increase the apoptotic cell fraction to over 70%, an effect more potent than the standard chemotherapeutic drug doxorubicin.[12][13]

Caption: Competitive binding of dimethylpyrimidine inhibitors to the kinase ATP site.

Quantitative Cytotoxicity Data

The efficacy of these compounds is demonstrated by their low IC₅₀ values against a range of human cancer cell lines.

| Compound Class | Cancer Cell Line(s) | IC₅₀ (µM) Range | Reference(s) |

| Pyrazolo[3,4-d]pyrimidines | Breast Cancer Cells | 7 - 11 | [14] |

| Pyrimidine-Hydrazone Hybrids | A549 (Lung), MCF-7 (Breast), LoVo (Colon) | Varies, some < 10 | [12] |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | HeLa (Cervical), HT-29 (Colon), MCF-7 (Breast) | Sub-micromolar | [10] |

| 6-methyl-pyrimidine-2,4-diamine derivatives | SCLC (Small-Cell Lung Cancer) | < 0.2 | [15] |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | ~50 | [16] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: This protocol is self-validating because it directly measures the activity of mitochondrial dehydrogenases. Only viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a robust quantitative measure of a compound's cytotoxic effect.

Step-by-Step Methodology: [11]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethylpyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

-

MTT Incubation: After the treatment period, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_Treated / OD_Control) * 100. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.

Section 2: Broad-Spectrum Antimicrobial Activity

Pyrimidine derivatives have long been recognized for their antimicrobial properties.[17][18][19] The incorporation of dimethyl groups and other substitutions on the pyrimidine ring can modulate this activity, leading to compounds effective against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[5][17]

Core Mechanism: Disruption of Essential Microbial Processes

While the precise mechanisms can vary, the antimicrobial action of dimethylpyrimidines often involves interference with fundamental cellular functions in pathogens. This can include:

-

Inhibition of Nucleic Acid Synthesis: As bioisosteres of natural purines and pyrimidines, these compounds can interfere with the synthesis of DNA and RNA, halting microbial replication.

-

Enzyme Inhibition: They may target and inhibit essential microbial enzymes that are not present in mammalian cells, providing a degree of selective toxicity.

-

Membrane Disruption: Some derivatives may alter the permeability or integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Data

The agar-well diffusion method is commonly used for initial screening, where the diameter of the zone of inhibition indicates the potency of the compound.

| Compound/Derivative Class | Microorganism(s) | Activity Metric (Zone of Inhibition) | Reference(s) |

| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Escherichia coli | Bactericidal at 128 µg/ml (MIC) | [20] |

| Various Pyrimidine Derivatives | Staphylococcus aureus, Bacillus subtilis (Gram+) | Moderate to strong inhibition | [5] |

| Various Pyrimidine Derivatives | Escherichia coli (Gram-) | Moderate to strong inhibition | [5] |

| Various Pyrimidine Derivatives | Candida albicans, Aspergillus flavus (Fungi) | Moderate to strong inhibition | [5] |

Experimental Protocol: Agar-Well Diffusion Method

This method provides a straightforward, reliable primary screen for the antimicrobial potential of novel compounds.

Causality: The protocol's validity rests on the principle of diffusion. The test compound diffuses from the well into the agar medium, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth in a zone around the well. The diameter of this "zone of inhibition" is proportional to the compound's antimicrobial potency and its ability to diffuse through the agar.

Step-by-Step Methodology: [18][19]

-

Prepare Inoculum: Grow a pure culture of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium until it reaches a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Preparation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a bacterial lawn.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Loading: Prepare solutions of the dimethylpyrimidine compounds at a known concentration (e.g., 20 mg/mL in a solvent like DMSO).[19] Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into each well. Also, include a negative control (solvent only) and a positive control (a standard antibiotic like Ampicillin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

Data Acquisition: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.

-

Analysis: Compare the zone diameters produced by the test compounds to those of the positive and negative controls. A larger zone indicates greater antimicrobial activity.

Caption: Workflow for screening antimicrobial activity using the agar-well diffusion method.

Section 3: Anti-inflammatory and Antioxidant Properties

Chronic inflammation is a driver of numerous diseases, from arthritis to cardiovascular disease.[4] Dimethylpyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by targeting the enzymatic drivers of the inflammatory cascade.[7][21][22]

Core Mechanism: Inhibition of COX/LOX and ROS Scavenging

The anti-inflammatory effects of these compounds are largely attributed to two key mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine derivatives act as selective inhibitors of COX-2.[7][21][22] The COX-2 enzyme is induced during inflammation and is responsible for synthesizing prostaglandins (like PGE₂), which are key inflammatory mediators.[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

-

Antioxidant Activity: Inflammation is closely linked to oxidative stress. Some dimethylpyrimidine derivatives exhibit potent antioxidant properties by scavenging reactive oxygen species (ROS).[21][22] By reducing free radical levels, these compounds protect cells from oxidative damage and can dampen the inflammatory response.[21]

Caption: Dimethylpyrimidines block the inflammatory cascade by inhibiting the COX-2 enzyme.

Quantitative Anti-inflammatory and Antioxidant Data

The potency of these compounds is measured by their ability to inhibit COX enzymes and reduce ROS levels.

| Compound Class | Assay Type | Result | Reference(s) |

| Pyrimidine Derivatives L1, L2 | In vitro COX-2 Inhibition | High selectivity, comparable to Meloxicam | [21][22] |

| Pyrimidine Derivatives L1, L2 | ROS Assay (LPS-stimulated THP-1 cells) | Significant reduction in free radical levels | [21][22] |

| Fused Pyrimidines | In vitro COX-2 Inhibition | IC₅₀ = 0.04 µM (comparable to Celecoxib) | [7] |

Experimental Protocol: In Vitro COX Inhibition Assay (TMPD Oxidation)

This assay measures the peroxidase activity of COX enzymes, providing a reliable method for screening inhibitors.

Causality: The protocol's integrity is based on measuring a specific enzymatic activity. COX enzymes exhibit both cyclooxygenase and peroxidase functions. This assay focuses on the peroxidase component, which oxidizes the chromogenic substrate N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), producing a colored product. An effective inhibitor will block this activity, preventing color development. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology: [21]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Heme, solutions of purified COX-1 and COX-2 enzymes, the substrate TMPD, and arachidonic acid.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, Heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add various concentrations of the dimethylpyrimidine test compounds to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., Meloxicam, Piroxicam) as a positive control. Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the colorimetric substrate TMPD, followed immediately by arachidonic acid.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 590-620 nm over time using a microplate reader in kinetic mode.

-

Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value for both COX-1 and COX-2, allowing for the determination of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Section 4: Emerging Potential in Neuroprotection

Recent studies have highlighted the neuroprotective properties of pyrimidine derivatives, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's and cerebral ischemia.[23][24]

Core Mechanism: Combating Oxidative Stress and Tauopathy

The neuroprotective action of these compounds appears to be multifactorial:

-

Metabolic Restoration: In models of cerebral ischemia, certain pyrimidine derivatives were found to restore the activity of mitochondrial respiratory complexes and enzymes of the tricarboxylic acid cycle, suggesting they can counteract metabolic dysfunction in stressed neurons.[23]

-

Antioxidant Defense: As in inflammation, the ability to scavenge free radicals is crucial. These compounds can protect neurons from toxicity induced by oxidative stress (OS).[24]

-

Inhibition of GSK-3β: Glycogen synthase kinase 3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Some pyrimidine derivatives have been shown to inhibit GSK-3β, suggesting they can directly intervene in this pathological process.[24]

Experimental Protocol: Neuroprotection Against H₂O₂-Induced Oxidative Stress

This cellular assay provides a direct measure of a compound's ability to protect neurons from oxidative damage.

Causality: This is a direct challenge-and-rescue model. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that induces cell death in neuronal cell lines like SH-SY5Y. The protocol is self-validating because a neuroprotective compound must demonstrate a statistically significant increase in cell viability in the presence of H₂O₂ compared to cells treated with H₂O₂ alone. The rescue effect is a direct measure of the compound's protective capacity.

Step-by-Step Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach approximately 80% confluency.

-

Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the dimethylpyrimidine test compounds for a period of 1 to 24 hours. Include a vehicle control.

-

Oxidative Challenge: After pre-treatment, expose the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined period (e.g., 24 hours). Maintain a set of control wells (no compound, no H₂O₂) and H₂O₂-only wells.

-

Viability Assessment: Following the oxidative challenge, assess cell viability using a standard method such as the MTT assay (as described in Section 1.3) or a lactate dehydrogenase (LDH) release assay.

-

Analysis: Calculate the percentage of cell viability for each condition, normalizing to the untreated control wells. A successful neuroprotective compound will show a significantly higher viability percentage in the (Compound + H₂O₂) wells compared to the (H₂O₂ only) wells.

Conclusion and Future Directions

The dimethylpyrimidine scaffold is a remarkably versatile and pharmacologically significant structure. The evidence clearly demonstrates its potential across multiple therapeutic areas, including oncology, infectious diseases, and the treatment of inflammatory and neurodegenerative disorders. The primary mechanisms of action—kinase inhibition, disruption of microbial processes, COX-2 inhibition, and antioxidant activity—are well-supported by robust in vitro data.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets. Furthermore, while in vitro data is promising, more extensive in vivo studies are necessary to evaluate the pharmacokinetic profiles, efficacy, and safety of these compounds to translate their clear biological potential into clinically successful therapeutics.[25]

References

- 1. wjarr.com [wjarr.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijrpr.com [ijrpr.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Determination of the Anti-Escherichial Activity of the Pyrimidine Derivative 3-[2-[(4,6-dimethylpyrimidin-2- yl)amino]-2-oxoethyl]quinazolin-4(3H)-one | Semantic Scholar [semanticscholar.org]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 23. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids, vitamins, and a multitude of pharmaceutical and agrochemical agents. Methyl 4,6-dimethylpyrimidine-5-carboxylate is a key synthetic intermediate, providing a versatile platform for further functionalization in drug discovery and materials science.[1] Its specific substitution pattern—methyl groups at positions 4 and 6 with a methyl carboxylate at position 5—lends itself to several convergent and efficient synthetic strategies.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of appropriate starting materials. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical logic and causality behind the selection of specific reagents and pathways, offering field-proven insights for researchers, chemists, and drug development professionals.

PART 1: Retrosynthetic Analysis: Deconstructing the Target Molecule

The most logical and widely practiced approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit. This disconnection strategy forms the basis of our analysis.

For this compound, this retrosynthetic disconnection reveals two principal types of synthons:

-

The N-C-N Synthon : This component provides atoms N1, C2, and N3 of the pyrimidine ring. The simplest and most common reagent for this purpose when the C2 position is unsubstituted is formamidine .[2][3]

-

The C-C-C Synthon : This fragment is more complex as it must provide the C4-methyl, C5-carboxylate, and C6-methyl functionalities. This points towards a 1,3-dicarbonyl compound or a reactive equivalent thereof.

Logical Relationship: Retrosynthetic Disconnection

Caption: Retrosynthesis of the target pyrimidine.

PART 2: Primary Synthetic Pathways & Core Starting Materials

Based on this analysis, two primary, field-proven strategies emerge for the synthesis of the target molecule. These pathways differ primarily in how the C-C-C synthon is constructed and activated.

Pathway A: The Activated β-Ketoester Approach

This is arguably the most versatile and widely employed strategy. It relies on a commercially available β-ketoester as the foundational starting material, which is then activated in situ before cyclization. This approach offers high yields and excellent regioselectivity.

Core Starting Materials:

-